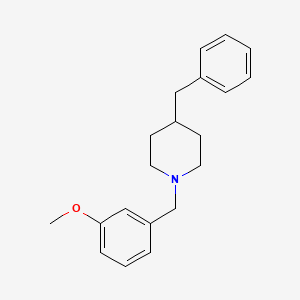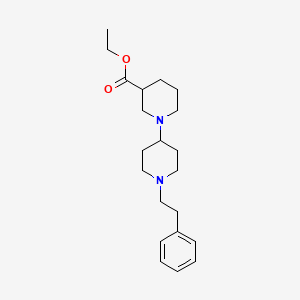
4-benzyl-1-(3-methoxybenzyl)piperidine
描述
4-benzyl-1-(3-methoxybenzyl)piperidine, also known as GBR 12909, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In
作用机制
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By blocking the reuptake of dopamine, this compound 12909 increases the concentration of dopamine in the brain, leading to improved cognitive function, mood, and motivation. This compound 12909 is highly selective for dopamine reuptake inhibition and does not affect other neurotransmitters such as serotonin or norepinephrine.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects. In animal studies, this compound 12909 has been shown to increase locomotor activity, improve cognitive function, and reduce drug-seeking behavior. It has also been shown to improve motor function in animal models of Parkinson's disease. In humans, this compound 12909 has been shown to improve attention and working memory in healthy volunteers.
实验室实验的优点和局限性
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has several advantages for use in lab experiments. It is highly selective for dopamine reuptake inhibition and does not affect other neurotransmitters, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. This compound 12909 is also relatively easy to synthesize and has a long half-life, which allows for sustained dopamine reuptake inhibition. However, this compound 12909 has some limitations for use in lab experiments. It is not orally active and must be administered by injection, which can be inconvenient. Additionally, this compound 12909 has a narrow therapeutic window and can be toxic at high doses.
未来方向
There are several future directions for research on 4-benzyl-1-(3-methoxybenzyl)piperidine 12909. One area of interest is the potential use of this compound 12909 in treating addiction. Studies have shown that this compound 12909 can block the rewarding effects of drugs such as cocaine and amphetamines, which makes it a promising candidate for addiction treatment. Another area of interest is the potential use of this compound 12909 in treating Parkinson's disease. This compound 12909 has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential use in humans. Finally, there is interest in developing new dopamine reuptake inhibitors based on the structure of this compound 12909, which may have improved selectivity and fewer side effects.
In conclusion, this compound 12909 is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound 12909 in treating these disorders and to develop new dopamine reuptake inhibitors based on its structure.
合成方法
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 can be synthesized through a multi-step process involving the reaction of 3-methoxybenzyl chloride with benzylpiperidine in the presence of a base. The resulting intermediate is then reacted with a reducing agent to yield the final product. This synthesis method has been optimized and modified over the years to improve the yield and purity of this compound 12909.
科学研究应用
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to increase dopamine levels in the brain, which can improve cognitive function, mood, and motivation. This compound 12909 has also been studied for its potential use in drug abuse research, as it can block the rewarding effects of drugs such as cocaine and amphetamines.
属性
IUPAC Name |
4-benzyl-1-[(3-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-22-20-9-5-8-19(15-20)16-21-12-10-18(11-13-21)14-17-6-3-2-4-7-17/h2-9,15,18H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENMJAXFOHPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208062 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414883-02-6 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414883-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide](/img/structure/B6073357.png)
![N-(2-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6073358.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073366.png)
![2,4-dihydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6073371.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B6073379.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)
